

Pharmacological profile of Prolintane as a central nervous system stimulant

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Compound of Interest

Compound Name: *Prolintane*

Cat. No.: *B133381*

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The Pharmacological Profile of Prolintane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

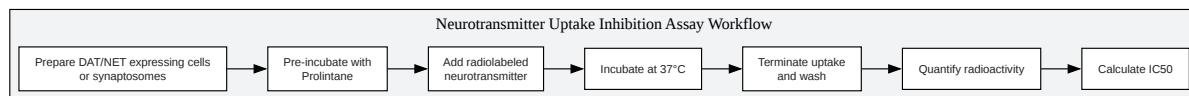
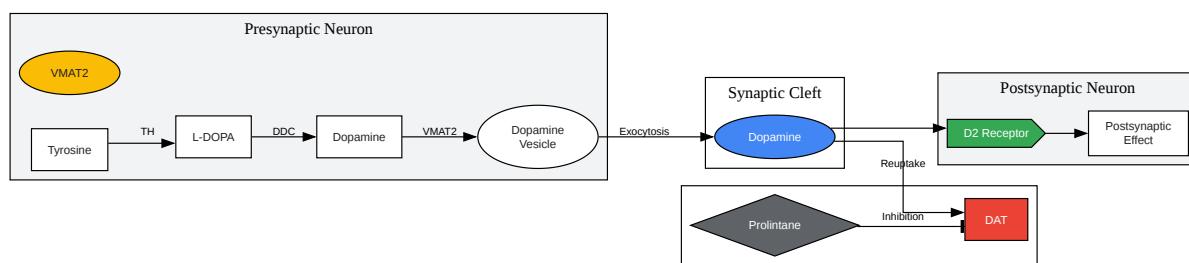
Prolintane is a stimulant of the central nervous system (CNS) that was first synthesized in the 1950s.^{[1][2]} It primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), a mechanism that underpins its stimulant properties.^{[1][2]} Structurally, it is classified within the phenylalkylpyrrolidine family and shares similarities with other psychostimulants such as pyrovalerone and methylenedioxypyrovalerone (MDPV).^{[1][2]} Historically, **prolintane** was marketed under brand names like Catovit and used to enhance alertness and concentration, particularly among students and workers.^[2] While it has been prescribed in some countries for conditions like narcolepsy and attention-deficit hyperactivity disorder (ADHD), it is not approved for medical use in the United States.^[3] This guide provides a comprehensive overview of the pharmacological profile of **prolintane**, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on presenting quantitative data and experimental methodologies relevant to drug development and research.

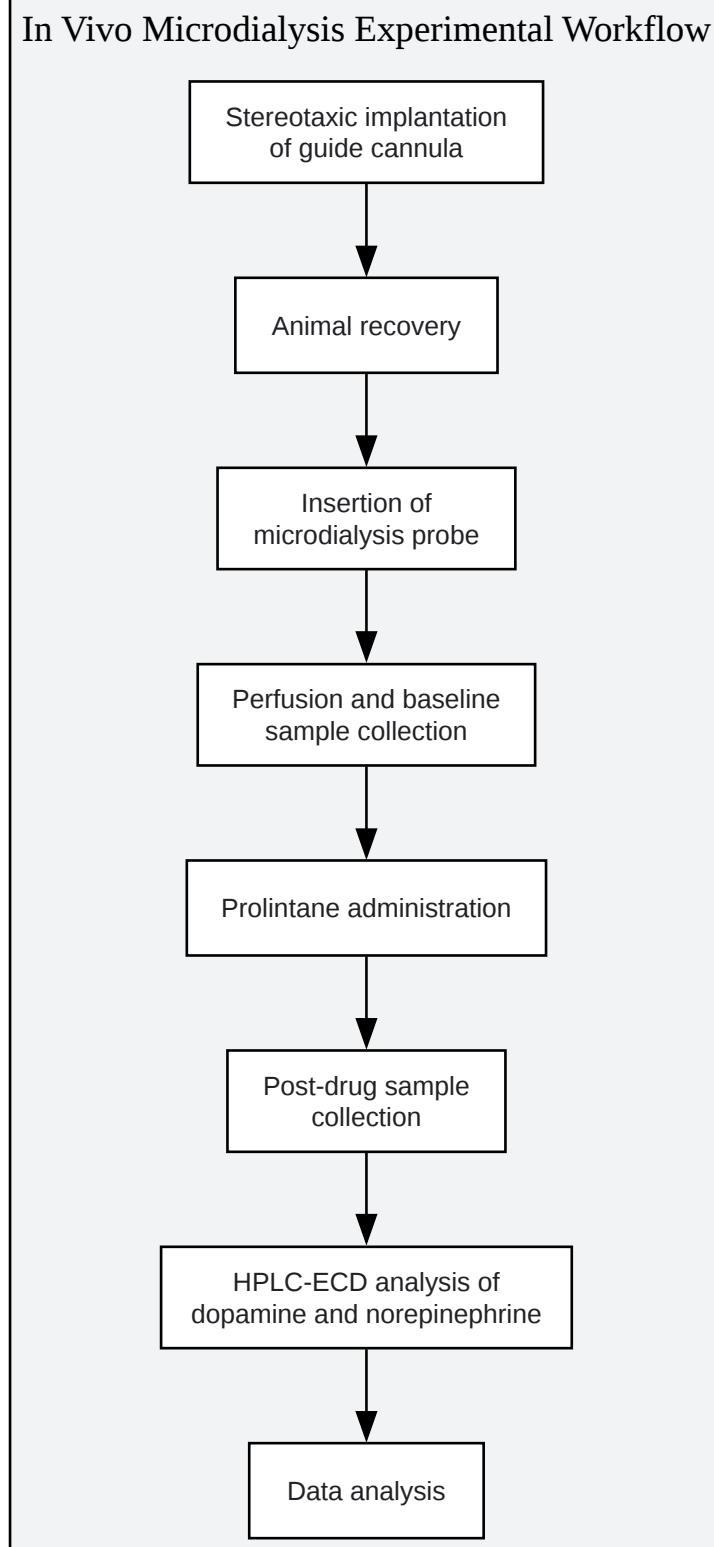
Mechanism of Action

Prolintane exerts its stimulant effects by blocking the reuptake of the neurotransmitters dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[1][2] This inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.[1] The primary molecular targets of **prolintane** are DAT and NET.

Signaling Pathway

The inhibition of DAT and NET by **prolintane** initiates a cascade of events that ultimately leads to its psychostimulant effects. By preventing the reuptake of dopamine and norepinephrine, **prolintane** effectively increases the activation of postsynaptic dopamine and adrenergic receptors. The enhanced dopaminergic neurotransmission, particularly in the mesolimbic pathway, is thought to be a key contributor to its stimulant and reinforcing properties.[4]





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